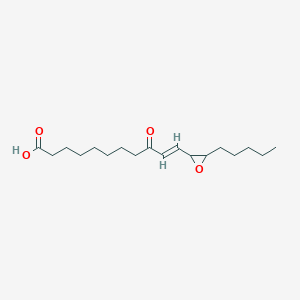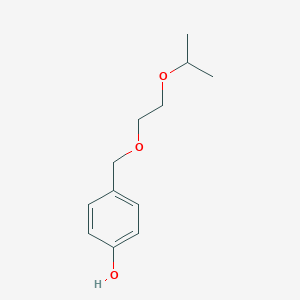
甲基(3-苯甲酰苯基)乙酸酯
描述
Molecular Structure Analysis
The molecular structure of “Methyl (3-Benzoylphenyl)acetate” involves the combination of a benzoylphenyl group and a methyl acetate group . The exact structural details could not be found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (3-Benzoylphenyl)acetate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reaction with Grignard reagents to form tertiary alcohols, and trans-esterification reactions to form different esters .科学研究应用
Reduction of Toxicity in Oral Delivery
The compound has been used in the synthesis of ketoprofen prodrugs, aiming to reduce its hepatotoxicity and gastrointestinal irritation when used for oral treatment of chronic inflammation . The methyl derivative was identified as an ideal candidate for oral absorption .
Anti-Inflammatory Activity
The compound has been incorporated into the synthesis of esters of ibuprofen and ketoprofen, which showed greatly increased activity against carrageenan-induced inflammation compared to the parent drugs .
Hypolipidemic Activity
The synthesized esters of ibuprofen and ketoprofen, which include the compound, have shown significant reduction in total cholesterol and triglyceride levels in the plasma of Triton-induced hyperlipidemic rats .
Lipoxygenase Inhibitory Activity
The esters of ibuprofen and ketoprofen, including the compound, have shown lipoxygenase inhibitory activity .
Synthesis of Reactive Polymers
The compound can be used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Production of Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents
Methyl acetate, which can be produced by catalytic esterification of acetic acid and methanol with the compound as a catalyst, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
Synthesis of Methyl Benzoate Compounds
The compound can be used in the synthesis of Methyl Benzoate (MB) compounds by reacting various benzoic acids with methanol using an acidic catalyst .
Catalyst in Esterification Process
The compound, when used as a catalyst in the esterification process, has shown to have the best activity among zirconium metal catalysts with fixed Ti .
安全和危害
The safety data sheet for a similar compound, Methyl phenylacetate, suggests that it is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It’s important to handle such compounds with care, using appropriate personal protective equipment.
未来方向
作用机制
Target of Action
Desmethyl Ketoprofen Methyl Ester, also known as Methyl 2-(3-benzoylphenyl)acetate, Methyl (3-Benzoylphenyl)acetate, or methyl m-benzoyl-phenyl-acetate, primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid .
Mode of Action
The compound’s mode of action is believed to be through the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid . The compound’s interaction with its target leads to a reduction in inflammation and pain, which is characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Ketoprofen Methyl Ester is the arachidonic acid pathway . By inhibiting COX-1, the compound reduces the conversion of arachidonic acid into pro-inflammatory prostanoids . This action can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The compound is expected to undergo extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The primary result of the action of Desmethyl Ketoprofen Methyl Ester is a reduction in inflammation and pain . By inhibiting COX-1, the compound reduces the production of pro-inflammatory prostanoids, leading to a decrease in inflammation . This makes it a potentially effective treatment for conditions characterized by inflammation and pain.
属性
IUPAC Name |
methyl 2-(3-benzoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXILVCSTXQKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442832 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-Benzoylphenyl)acetate | |
CAS RN |
24021-44-1 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

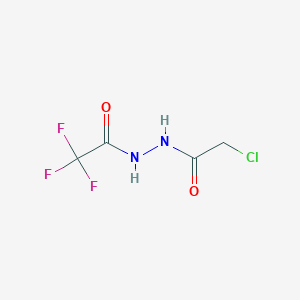
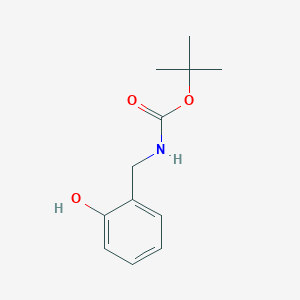
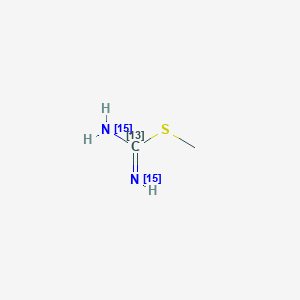
![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)
